3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol
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Overview
Description
3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol is an organic compound with the molecular formula C10H13BrO3S It is characterized by the presence of a bromophenyl group, a methylsulfonyl group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol typically involves the reaction of 4-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of propanol. The reaction conditions often include the use of a solvent such as methanol and a catalyst like copper(I) iodide to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under mild conditions with catalysts like palladium or copper
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with aromatic receptors, while the sulfonyl group can form hydrogen bonds with various biological molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenyl methyl sulfone: Similar structure but lacks the propanol group.
Bromomethyl phenyl sulfone: Similar but with different substituents on the phenyl ring.
4-Bromo-2-methylbenzenesulfonyl chloride: Similar but with a different functional group
Uniqueness
3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol is unique due to the combination of its bromophenyl, methylsulfonyl, and propanol groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3-[(4-bromophenyl)methylsulfonyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO3S/c11-10-4-2-9(3-5-10)8-15(13,14)7-1-6-12/h2-5,12H,1,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWCJMQSDFADSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)CCCO)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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